molecular formula C17H17NO6 B3064108 Citbrasine CAS No. 86680-34-4

Citbrasine

Cat. No.: B3064108
CAS No.: 86680-34-4
M. Wt: 331.32 g/mol
InChI Key: QYPQTPVQPNLXHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of citibrasine involves the extraction from the stem bark of Swinglea glutinosa. The specific synthetic routes and reaction conditions for citibrasine are not widely documented in the literature. typical extraction methods for alkaloids involve solvent extraction followed by purification processes such as chromatography .

Industrial Production Methods: Industrial production of citibrasine would likely follow similar extraction and purification techniques, scaled up to meet production demands. This would involve the use of large-scale solvent extraction and advanced purification methods to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Citibrasine, like many alkaloids, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives of citibrasine, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Citibrasine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Comparison with Similar Compounds

    Acridone Alkaloids: Other acridone alkaloids share structural similarities with citibrasine and may exhibit similar biological activities.

    Cathepsin Inhibitors: Compounds such as E-64 and leupeptin are also known to inhibit cathepsins and can be compared to citibrasine in terms of their inhibitory mechanisms and potential therapeutic applications.

Uniqueness: Citibrasine’s uniqueness lies in its specific inhibition of cathepsin V and its extraction from Swinglea glutinosa. This specific source and target make it distinct from other acridone alkaloids and cathepsin inhibitors .

Properties

CAS No.

86680-34-4

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

1,5-dihydroxy-2,3,4-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C17H17NO6/c1-18-11-8(6-5-7-9(11)19)13(20)10-12(18)15(22-2)17(24-4)16(23-3)14(10)21/h5-7,19,21H,1-4H3

InChI Key

QYPQTPVQPNLXHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC

melting_point

154 - 156 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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